molecular formula C65H132N2O17P2 B14089383 1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)

1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)

Cat. No.: B14089383
M. Wt: 1275.7 g/mol
InChI Key: WUHLCMIVLGWFSP-MWZRJEOUSA-N
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Description

1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) is a synthetic phospholipid compound, commonly known as 14:0 Cardiolipin. It is an acidic phospholipid that comprises three glycerol moieties and four acyl chains, specifically myristic acid chains. This compound is localized in the inner membrane of mitochondria and plays a crucial role in cellular energy production and apoptosis .

Preparation Methods

The synthesis of 1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions typically include the use of chloroform as a solvent and ammonium hydroxide for the ammonium salt formation . Industrial production methods often involve large-scale esterification and phosphorylation processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) involves its integration into mitochondrial membranes, where it plays a critical role in oxidative phosphorylation. It helps in the formation of supercomplexes in the electron transport chain, facilitating efficient energy production. Additionally, it is involved in the activation of apoptosis through the release of cytochrome c from mitochondria .

Properties

Molecular Formula

C65H132N2O17P2

Molecular Weight

1275.7 g/mol

IUPAC Name

diazanium;[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

InChI

InChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1

InChI Key

WUHLCMIVLGWFSP-MWZRJEOUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.[NH4+].[NH4+]

Origin of Product

United States

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